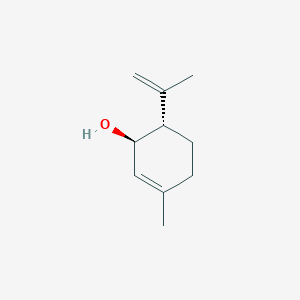
(+)-trans-Isopiperitenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-Isopiperitenol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the Mentha species. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has also attracted attention in scientific research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-Isopiperitenol can be achieved through several methods. One common approach involves the hydrogenation of (+)-trans-Isopiperitenone, which is derived from the oxidation of (+)-trans-Isopiperitenyl acetate. The hydrogenation process typically uses a palladium catalyst under mild conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from Mentha species, followed by fractional distillation to isolate the compound. This method leverages the natural abundance of the compound in these plants, making it a cost-effective approach for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-trans-Isopiperitenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (+)-trans-Isopiperitenone.
Reduction: The compound can be reduced to form different isomers of piperitenol.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: (+)-trans-Isopiperitenone
Reduction: Various isomers of piperitenol
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.
Medicine: Research suggests that (+)-trans-Isopiperitenol may have anti-inflammatory and analgesic effects, which could be beneficial in developing new therapeutic agents.
Industry: Its pleasant aroma makes it valuable in the flavor and fragrance industry, where it is used in perfumes, cosmetics, and food flavorings.
Wirkmechanismus
The exact mechanism of action of (+)-trans-Isopiperitenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of certain enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(-)-trans-Isopiperitenol: The enantiomer of (+)-trans-Isopiperitenol, with similar chemical properties but different biological activities.
Piperitenone: A related compound that can be synthesized from this compound through oxidation.
Menthol: Another monoterpenoid alcohol found in Mentha species, known for its cooling sensation and use in various products.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and sensory properties. Its distinct minty aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4017-77-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
OLAKPNFIICOONC-VHSXEESVSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)O |
Kanonische SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


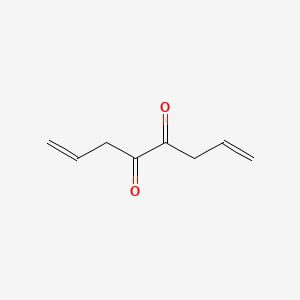
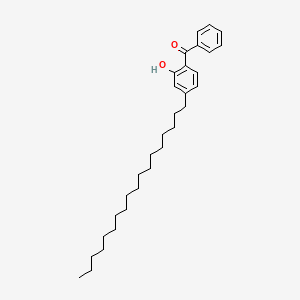
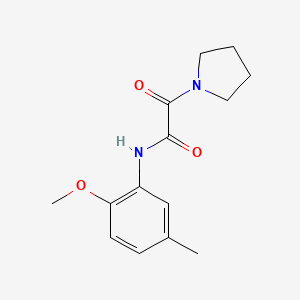



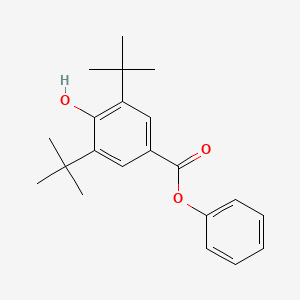
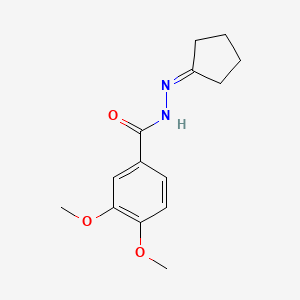

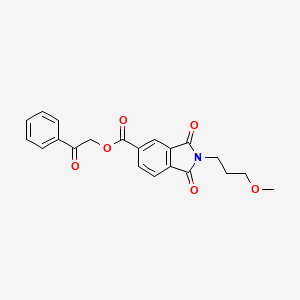

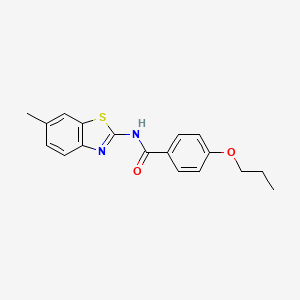
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
